3-Bromo-2-nitrophenol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-bromo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUORDBJGOHYGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76361-99-4 | |
| Record name | 3-Bromo-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-nitrophenol chemical structure and IUPAC name
An In-depth Technical Guide to 3-Bromo-2-nitrophenol
Introduction
This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1][2] As a substituted phenol, it serves as a versatile intermediate and building block in the production of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[3][4] The strategic placement of its three functional groups—hydroxyl, nitro, and bromo—on the benzene ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitro group, combined with the directing effects of the hydroxyl group and the reactivity of the bromine atom, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is foundational to all scientific work. This compound is systematically named according to IUPAC nomenclature, which defines the precise location of each substituent on the phenol backbone.
The structure consists of a benzene ring where a hydroxyl group is at position 1, a nitro group at the adjacent position 2, and a bromine atom at position 3.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a light yellow crystalline solid at room temperature.[3]
| Property | Value | Source(s) |
| Molecular Weight | 218.01 g/mol | [6] |
| Appearance | Light yellow crystalline solid | [3] |
| Melting Point | 65-67 °C | [2][3][7] |
| Boiling Point | 234.4 °C at 760 mmHg | [7] |
| Purity | ≥97% | [3][7] |
| Storage Temperature | Room Temperature, Sealed in dry | [2][7] |
| InChIKey | AUORDBJGOHYGKR-UHFFFAOYSA-N | [7] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of substituted phenols often requires multi-step pathways to achieve the desired regioselectivity. A common and reliable method for preparing bromo-nitrophenols involves the diazotization of an amino-nitrophenol precursor, followed by a Sandmeyer reaction. This approach provides excellent control over the placement of the bromine substituent.
Experimental Protocol: Synthesis from 2-Amino-3-nitrophenol
This protocol is adapted from established procedures for the synthesis of related compounds.[8] The core of this synthesis is the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion using a copper(I) catalyst.
Step 1: Diazotization of 2-Amino-3-nitrophenol
-
Dissolve 2-amino-3-nitrophenol (1 equivalent) in a mixture of water and a co-solvent like 1,4-dioxane.[8]
-
Heat the mixture to reflux and add hydrobromic acid (48%, ~4.5 equivalents) dropwise. The HBr serves both as the acid medium and the source of bromide ions for the subsequent step.
-
Cool the reaction mixture to 0 °C using an ice bath. This low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1 equivalent) over 30 minutes, maintaining the temperature at 0 °C.[8] The reaction of the amine with nitrous acid (formed in situ from NaNO₂ and HBr) generates the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a stirred mixture of cuprous bromide (CuBr, ~1.15 equivalents) in aqueous hydrobromic acid (48%).[8] The Cu(I) species is the catalyst essential for the substitution reaction.
-
Transfer the cold diazonium salt solution from Step 1 to a pre-cooled dropping funnel and add it dropwise to the CuBr mixture at 0 °C.
-
After the addition is complete, allow the mixture to warm to 60 °C and stir for 15 minutes to ensure the complete decomposition of the diazonium salt and formation of the product.[8]
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and perform an extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).[8]
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid via column chromatography on silica gel to yield pure this compound.[8]
Caption: Synthetic workflow for this compound.
Reactivity and Key Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Pharmaceuticals and Agrochemicals : It is a foundational building block in the synthesis of various drug molecules and novel pesticides and herbicides.[3] The specific arrangement of substituents allows for the construction of complex molecular scaffolds.
-
Cross-Coupling Reactions : The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[3]
-
Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂). This transformation opens up pathways to form amides, sulfonamides, or to engage in further derivatization, significantly increasing the molecular complexity.[3]
-
Hydroxyl Group Reactivity : The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another site for molecular modification.
-
Biochemical Research : The compound is also used in biochemical research to study enzyme interactions and reaction mechanisms due to its reactive nature.[4] Its antimicrobial properties have also been noted, making it relevant in water treatment applications.[4]
Safety and Handling
As with any reactive chemical, proper handling of this compound is paramount. It is classified as harmful and requires appropriate personal protective equipment (PPE).
-
Signal Word : Danger[7]
-
Pictograms :
-
GHS05 (Corrosion)[7]
-
GHS07 (Exclamation Mark)
-
GHS09 (Environment)
-
Hazard Statements :
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H318: Causes serious eye damage.[7]
-
H410: Very toxic to aquatic life with long lasting effects.[7]
Precautionary Measures :
-
P261 & P264 : Avoid breathing dust and wash skin thoroughly after handling.[7]
-
P280 : Wear protective gloves, eye protection, and face protection.[7]
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P273 : Avoid release to the environment.[7]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined structural and reactivity profile. Its importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals is underscored by the strategic utility of its bromo, nitro, and hydroxyl functional groups. A thorough understanding of its properties, synthesis via robust methods like the Sandmeyer reaction, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis Pathways of this compound.
- Smolecule. (n.d.). Buy this compound | 76361-99-4.
- Sigma-Aldrich. (n.d.). This compound | 76361-99-4.
- PubChem, National Institutes of Health. (n.d.). This compound | C6H4BrNO3 | CID 15700889.
- ChemicalBook. (2025). This compound | 76361-99-4.
- ChemBK. (2024). This compound.
- ChemicalBook. (n.d.). 2-Bromo-3-nitrophenol synthesis.
- Pharmaffiliates. (n.d.). CAS No : 76361-99-4 | Product Name : this compound.
Sources
- 1. This compound | 76361-99-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 76361-99-4 [smolecule.com]
- 5. This compound | C6H4BrNO3 | CID 15700889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 76361-99-4 [sigmaaldrich.com]
- 8. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitrophenol is a key chemical intermediate, recognized for its significant role in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] This halogenated nitrophenol, characterized by a benzene ring substituted with hydroxyl, nitro, and bromo groups, presents a unique electronic and structural profile that makes it a versatile precursor in organic synthesis. The strategic positioning of these functional groups allows for diverse chemical transformations, such as nucleophilic substitution, reduction of the nitro group to an amine, and participation in cross-coupling reactions.[1] A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in research and development, ensuring process safety, and optimizing reaction conditions.
Physicochemical Data Summary
The accurate determination of the melting and boiling points of this compound is crucial for its handling, purification, and application in synthetic chemistry. The following table summarizes these key physical constants.
| Property | Value | Conditions |
| Melting Point | 65-67 °C | Ambient Pressure |
| Boiling Point | 234.4 °C | 760 mmHg |
| 134-136 °C | 12 Torr | |
| Appearance | Light yellow crystalline solid | |
| Molecular Formula | C₆H₄BrNO₃ | |
| Molecular Weight | 218.01 g/mol | |
| Purity | Typically ≥97% |
Data sourced from various chemical suppliers and databases.[1][2]
Understanding the Melting and Boiling Points
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The observed melting point range of 65-67 °C for this compound is indicative of its solid state at room temperature and provides a benchmark for assessing its purity.[1][3] Impurities in a sample will typically cause a depression and broadening of the melting point range.[3]
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the surrounding pressure. For this compound, two boiling points are reported: 234.4 °C at standard atmospheric pressure (760 mmHg) and a lower range of 134-136 °C at a reduced pressure of 12 Torr.[2] This significant difference underscores the importance of specifying the pressure when reporting a boiling point. Vacuum distillation is a common technique employed for purifying compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.
Experimental Determination of Melting and Boiling Points
The determination of melting and boiling points are fundamental laboratory procedures for characterizing a chemical compound. The choice of method is guided by the physical state of the substance and the required precision.
Melting Point Determination: The Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
Experimental Protocol:
-
Sample Preparation: A small amount of dry this compound is finely ground to a powder to ensure uniform packing and heat transfer.[3]
-
Capillary Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[3]
-
Measurement: The packed capillary is placed in a melting point apparatus. The temperature is increased rapidly for a preliminary determination and then more slowly (1-2 °C per minute) for an accurate measurement as the melting point is approached.[3]
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded to define the melting point range.[3]
Causality in Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more accurate melting point range.
-
Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing a more precise determination of the melting range.
Boiling Point Determination
The boiling point can be determined by several methods, including simple distillation and micro-boiling point determination. For a compound like this compound, which is a solid at room temperature, the boiling point is determined on the molten substance.
Principle: The temperature of the vapor in equilibrium with the boiling liquid is measured.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of this compound.
Caption: Workflow for the determination of melting and boiling points.
Synthesis and Applications
This compound is typically synthesized through the bromination and nitration of phenolic precursors.[1] The precise control of reaction conditions is essential to achieve the desired isomer. Its utility as a synthetic intermediate is prominent in the pharmaceutical and agrochemical industries.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization.[1]
Conclusion
The melting and boiling points of this compound are fundamental physical properties that are critical for its handling, purification, and use in synthetic applications. A clear understanding of the experimental methodologies for their determination, along with the underlying scientific principles, is essential for researchers and professionals in the field of drug development and chemical synthesis. The data presented in this guide serves as a valuable resource for the effective and safe utilization of this important chemical intermediate.
References
- ChemBK. (2024, April 9). This compound.
- KingChem. (n.d.). Exploring the Synthesis Pathways of this compound.
- PubChem. (n.d.). 3-Bromo-2-chloro-4-nitrophenol.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Nitrophenol.
- University of Alberta. (n.d.). Melting point determination.
- Sciencemadness.org. (n.d.). Experiment 19 Preparation of Nitrophenols.
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for successfully conducting the Suzuki-Miyaura cross-coupling reaction using 3-bromo-2-nitrophenol as the aryl halide partner. This protocol is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the rationale behind each experimental choice. The inherent challenges posed by the electronic nature of the substrate are addressed, and strategies for overcoming them are presented.
Introduction: The Significance of Substituted Biaryls
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures, which are common motifs in biologically active molecules and functional materials. This compound is a valuable building block, as the resulting 2-nitro-3-arylphenol products can be further functionalized, for instance, by reduction of the nitro group to an amine, opening avenues for the synthesis of a diverse range of complex molecules.
However, the electronic properties of this compound, characterized by the electron-withdrawing nitro group and the acidic phenolic proton, present unique challenges to the standard Suzuki coupling protocol. This guide provides a robust methodology to navigate these challenges and achieve high-yielding and clean reactions.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
For this compound, two key factors must be considered:
-
The Electron-Withdrawing Nitro Group: The nitro group deactivates the aryl bromide towards oxidative addition. To overcome this, a judicious choice of a highly active catalyst system is crucial.
-
The Acidic Phenolic Proton: The hydroxyl group can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. While in some cases the reaction can proceed without protection, for consistent and high yields, protection of the phenolic hydroxyl group is recommended.
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two main stages: the protection of the phenolic hydroxyl group and the subsequent Suzuki-Miyaura coupling reaction.
Part 1: Protection of this compound
To prevent potential complications arising from the acidic phenolic proton, we will protect the hydroxyl group as a methoxymethyl (MOM) ether. This protecting group is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions post-coupling.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₆H₄BrNO₃ | 218.01 | 10 | 1.0 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 15 | 1.5 |
| Methoxymethyl chloride (MOM-Cl) | C₂H₅ClO | 80.51 | 12 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (10 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diisopropylethylamine (DIPEA, 15 mmol, 1.5 equiv.).
-
Add methoxymethyl chloride (MOM-Cl, 12 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude MOM-protected this compound, which can be purified by flash column chromatography (hexanes/ethyl acetate gradient).
Part 2: Suzuki-Miyaura Coupling Reaction
With the protected aryl bromide in hand, we can proceed with the cross-coupling reaction. The choice of catalyst and ligand is critical for overcoming the deactivating effect of the nitro group. A catalyst system known for its high activity with electron-deficient substrates is recommended.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-(methoxymethoxy)-2-nitrobenzene | C₈H₈BrNO₄ | 262.06 | 5 | 1.0 |
| Arylboronic acid | ArB(OH)₂ | - | 6 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.05 | 0.01 (1 mol%) |
| SPhos | C₂₇H₃₁OP | 410.51 | 0.12 | 0.024 (2.4 mol%) |
| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 10 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |
| Water | H₂O | 18.02 | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add the MOM-protected this compound (5 mmol, 1.0 equiv.), the desired arylboronic acid (6 mmol, 1.2 equiv.), and potassium phosphate (10 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.05 mmol, 1 mol%), and the ligand, SPhos (0.12 mmol, 2.4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the protection and Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workup and Purification
The polarity of the coupled product will depend on the nature of the arylboronic acid used. A general workup and purification procedure is outlined below, which may need to be optimized based on the specific properties of the product.
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is a good starting point for elution.[5]
Deprotection of the MOM Group (Optional)
If the final product requires a free phenolic hydroxyl group, the MOM group can be removed under acidic conditions.
-
Dissolve the purified, MOM-protected product in methanol (20 mL).
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final 2-nitro-3-arylphenol.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading to 2-3 mol%. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of base can also be critical; in some cases, a stronger base like cesium carbonate may be beneficial.
-
Side Reactions: The formation of homocoupled products (biaryl from the boronic acid) can occur. Using a precise 1.2 equivalents of the boronic acid can help minimize this.
-
Purification Challenges: If the product is highly polar, it may be necessary to use a more polar solvent system for chromatography, such as dichloromethane/methanol.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By addressing the specific challenges associated with this substrate through a protective group strategy and the use of a highly active catalyst system, researchers can confidently synthesize a variety of valuable 2-nitro-3-arylphenol building blocks for applications in drug discovery and materials science.
References
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
- RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
- ResearchGate. (2018, September 27). Selective arylation of phenol proteted propygyl bromide via pd-catalysed Suzuki coupling reaction: synthesis, mechanistic studies by DFT calculations and Their Pharmacological Aspects.
- ResearchGate. (n.d.). Proposed mechanisms for 4-nitrophenol reduction (a), Suzuki–Miyaura coupling (b) and click reactions (c).
- ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Recycling of SMNPs‐Amp‐Pd for Suzuki coupling reaction.
- Thieme. (2011, September 20). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation.
- ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
Sources
Application Notes and Protocols for the Reaction of 3-Bromo-2-nitrophenol with Grignard Reagents
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 3-bromo-2-nitrophenol with Grignard reagents. Direct reaction is confounded by multiple competing pathways due to the molecule's inherent functionalities. This guide elucidates these challenges, focusing on the principles of chemoselectivity, and presents strategic, field-proven protocols involving protection-deprotection strategies and catalyzed cross-coupling reactions to achieve the desired carbon-carbon bond formation. The methodologies described herein are designed to be self-validating, providing the causal logic behind experimental choices to ensure reproducible and successful outcomes.
Introduction: The Synthetic Challenge
This compound is a versatile synthetic intermediate, possessing three distinct functional sites: a phenolic hydroxyl group, a nitro group, and an aryl bromide. The synthetic goal is often to selectively replace the bromine atom with an alkyl or aryl group via a Grignard reagent to form a new carbon-carbon bond. However, the inherent reactivity of the Grignard reagent—a potent nucleophile and a strong base—creates significant chemoselectivity challenges.
A Grignard reagent (R-MgX) introduced to this compound will encounter three potential reaction pathways:
-
Acid-Base Reaction: The phenolic proton is highly acidic and will rapidly and irreversibly react with the Grignard reagent in a simple acid-base neutralization. This is typically the fastest and most favorable reaction, consuming one equivalent of the Grignard reagent to produce a magnesium phenoxide and the corresponding alkane (R-H).[1][2]
-
Reaction with the Nitro Group: Aromatic nitro groups are electrophilic and are known to react with Grignard reagents.[3] This can lead to a complex mixture of reduction and addition products, representing a significant source of undesired byproducts.[4]
-
Reaction at the Carbon-Bromine Bond: The desired nucleophilic substitution or cross-coupling at the C-Br bond is kinetically much slower than the acid-base reaction and often requires catalytic activation to proceed efficiently.
Directly reacting this compound with a Grignard reagent will almost exclusively result in deprotonation and potential side reactions with the nitro group, with negligible formation of the desired C-C coupled product. Therefore, a strategic approach is mandatory.
Core Directive: A Strategy of Sequential Protection, Coupling, and Deprotection
To overcome the inherent reactivity challenges, a three-stage strategic protocol is required. This involves:
-
Protection of the acidic phenolic hydroxyl group to prevent the initial acid-base reaction.
-
Catalyzed Cross-Coupling of the protected intermediate with the Grignard reagent.
-
Deprotection to reveal the final desired substituted 2-nitrophenol product.
This workflow transforms an intractable reaction into a predictable and high-yielding synthetic sequence.
Caption: High-level workflow for the selective functionalization of this compound.
Experimental Protocols and Methodologies
Part 1: Protection of the Phenolic Hydroxyl Group
Rationale: Protecting the phenol as an ether (e.g., a methyl ether) is the critical first step. This removes the acidic proton, preventing the Grignard reagent from being consumed in an acid-base reaction. The resulting protected substrate, 3-bromo-2-nitroanisole, is stable and ideal for the subsequent cross-coupling step.
Protocol 1: O-Methylation using Dimethyl Sulfate (DMS)
-
Materials: this compound, Dimethyl sulfate (DMS), Potassium carbonate (K₂CO₃), Acetone, 2M Hydrochloric acid (HCl), Ethyl acetate, Brine.
-
Safety Warning: Dimethyl sulfate is extremely toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), safety goggles, and a lab coat. Have an ammonia solution available for quenching spills.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (approx. 10 mL per gram of phenol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, 2M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 3-bromo-2-nitroanisole, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Part 2: Nickel-Catalyzed Kumada Cross-Coupling
Rationale: With the phenol protected, the Grignard reagent can now be used for its primary purpose: C-C bond formation. A simple mixture of the protected aryl bromide and a Grignard reagent is often ineffective. A transition-metal catalyst, such as a nickel complex, is required to facilitate the cross-coupling reaction between the sp²-hybridized carbon of the aryl bromide and the Grignard reagent.[1]
Protocol 2: Kumada Coupling of 3-bromo-2-nitroanisole with an Alkyl/Aryl Grignard Reagent
-
Materials: 3-bromo-2-nitroanisole, Grignard reagent solution (e.g., Phenylmagnesium bromide, 1.0 M in THF), NiCl₂(dppp) [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride, Anhydrous Tetrahydrofuran (THF).
-
Critical Consideration: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Grignard reagents are handled using air-free techniques.[1]
Step-by-Step Procedure:
-
To a dry, three-necked flask under an inert atmosphere, add 3-bromo-2-nitroanisole (1.0 eq) and the nickel catalyst NiCl₂(dppp) (2-5 mol%).
-
Add anhydrous THF via syringe to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (1.1-1.3 eq) dropwise via syringe over 30 minutes. A color change is typically observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-substituted-2-nitroanisole.
| Parameter | Recommended Value | Rationale |
| Grignard Equivalents | 1.1 - 1.3 eq | A slight excess ensures complete consumption of the starting material. |
| Catalyst Loading | 2 - 5 mol% | Sufficient to ensure a reasonable reaction rate without excessive cost. |
| Solvent | Anhydrous THF | Ethereal solvents are required to stabilize the Grignard reagent.[5] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming allows it to proceed to completion. |
| Reaction Time | 12 - 24 hours | Varies depending on the specific Grignard reagent and substrate. |
Part 3: Deprotection to Yield Final Product
Rationale: The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Protocol 3: O-Demethylation using Boron Tribromide (BBr₃)
-
Materials: 3-substituted-2-nitroanisole, Boron tribromide (BBr₃, 1.0 M in DCM), Anhydrous Dichloromethane (DCM), Saturated sodium bicarbonate (NaHCO₃) solution.
-
Safety Warning: BBr₃ is highly corrosive and reacts violently with water. Handle only under an inert atmosphere in a chemical fume hood.
Step-by-Step Procedure:
-
Dissolve the 3-substituted-2-nitroanisole (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ solution (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction back to 0 °C and quench very carefully by the slow, dropwise addition of methanol, followed by water.
-
Dilute with DCM and wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
Visualization of Competing Pathways
The following diagram illustrates the critical challenge of chemoselectivity when reacting this compound directly with a Grignard reagent, underscoring the necessity of the protective strategy.
Caption: Competing reaction pathways for this compound with a Grignard reagent.
References
- Environmentally Friendly Synthesis of Highly Substituted Phenols Using Enallenoates and Grignard Reagents.
- Grignard reagent - Wikipedia.Wikipedia. [Link]
- Reactions of Alcohols and Phenols Cleavage of OH Bond.organicmystery.com. [Link]
- Compatibility of Grignard reagents with aromatic nitro groups - Chemistry Stack Exchange.Chemistry Stack Exchange. [Link]
- Reactions of nitroarenes with Grignard reagents.
- New Functionalized Grignard Reagents and their Applications in Amination Reactions.Ludwig-Maximilians-Universität, Munich. [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. organicmystery.com [organicmystery.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. leah4sci.com [leah4sci.com]
Application Notes and Protocols for the Computational Modeling of 3-Bromo-2-nitrophenol Reaction Mechanisms
Introduction: The Significance of 3-Bromo-2-nitrophenol and the Predictive Power of Computational Modeling
This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a hydroxyl group, a nitro group, and a bromine atom on a benzene ring, offers multiple reaction sites for synthetic transformations.[1] Understanding the intricate reaction mechanisms of this molecule is paramount for optimizing existing synthetic routes and designing novel molecular entities.
Computational modeling has emerged as an indispensable tool in modern chemistry, providing profound insights into reaction pathways that are often difficult to elucidate through experimental methods alone.[2][3][4][5] By leveraging the principles of quantum mechanics, we can map out potential energy surfaces, identify transient intermediates and transition states, and calculate reaction kinetics and thermodynamics with increasing accuracy.[2][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of this compound reaction mechanisms. We will delve into the theoretical underpinnings of the recommended computational approaches, provide detailed, step-by-step protocols for setting up and executing simulations, and offer insights into the interpretation of the resulting data. While specific computational studies on this compound are not abundant in the current literature, the protocols outlined herein are based on well-established and validated methodologies for analogous aromatic compounds.[7][8][9]
Theoretical Foundations: Choosing the Right Computational Tools
The accurate prediction of chemical reaction mechanisms is a complex task that requires a careful selection of computational methods. For molecules like this compound, which involve electron-rich aromatic systems and polar functional groups, Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy.[2][8][10]
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.[2] The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP, are widely used and have demonstrated success in calculating the electronic properties and geometries of aromatic compounds.[11]
-
Basis Sets: Pople-style basis sets, like 6-311G(d,p), provide a good description of the electron distribution and are suitable for optimizing the geometries of organic molecules.[1]
Solvation Models: Reactions are typically carried out in a solvent, and its influence on the reaction mechanism can be significant. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can effectively capture the bulk solvent effects on the energetics of the reaction.
Plausible Reaction Mechanisms of this compound for Investigation
The multifunctionality of this compound allows for several potential reaction pathways. Computational modeling can be employed to investigate the feasibility of each pathway by calculating the activation energies and reaction thermodynamics.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially leading to the displacement of the bromine atom.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals.
-
Electrophilic Attack on the Aromatic Ring: The hydroxyl group is an activating group and directs electrophiles to the ortho and para positions.[12] Computational studies can predict the most likely sites of electrophilic substitution.
-
O-Alkylation/O-Acylation: The phenolic hydroxyl group can readily undergo alkylation or acylation reactions.
Experimental Protocols: A Step-by-Step Guide to Computational Modeling
This section provides a detailed workflow for the computational investigation of a hypothetical reaction of this compound with a generic nucleophile (Nu-).
Software Requirements
A quantum chemistry software package is required to perform the calculations. Several commercial and open-source options are available, including Gaussian, ORCA, and GAMESS. The following protocols are described in a general manner that can be adapted to most of these programs.
Protocol 1: Geometry Optimization and Frequency Calculation of Reactants, Products, and Intermediates
Objective: To obtain the stable equilibrium geometries and thermodynamic properties of all species involved in the reaction.
Methodology:
-
Build the initial 3D structure of this compound, the nucleophile, and the expected product(s) and any intermediates using a molecular modeling program.
-
Prepare the input file for the quantum chemistry software. Specify the following parameters:
-
Calculation Type: Optimization and Frequency.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311G(d,p).
-
Solvation Model: PCM with the appropriate solvent.
-
Charge and Multiplicity: Specify the net charge and spin multiplicity of each molecule.
-
-
Run the calculation.
-
Analyze the output:
-
Confirm that the geometry optimization has converged.
-
Check the results of the frequency calculation. A stable minimum should have no imaginary frequencies.
-
Extract the electronic energy, enthalpy, and Gibbs free energy.
-
Protocol 2: Transition State (TS) Search
Objective: To locate the transition state structure connecting the reactants and products (or intermediates).
Methodology:
-
Build an initial guess for the transition state structure. This can often be done by modifying the geometry of the reactant or product to resemble the expected transition state.
-
Prepare the input file for a transition state search calculation. The keywords will differ between software packages (e.g., Opt=TS in Gaussian).
-
Run the calculation.
-
Analyze the output:
-
Confirm that the optimization has converged to a first-order saddle point.
-
A true transition state will have exactly one imaginary frequency.
-
Visualize the imaginary frequency to ensure it corresponds to the motion along the reaction coordinate (i.e., the breaking and forming of the relevant bonds).
-
Protocol 3: Intrinsic Reaction Coordinate (IRC) Calculation
Objective: To confirm that the located transition state connects the desired reactants and products.
Methodology:
-
Use the optimized transition state geometry as the starting point for an IRC calculation.
-
Prepare the input file for an IRC calculation.
-
Run the calculation.
-
Analyze the output:
-
The IRC calculation will trace the reaction path from the transition state down to the reactants and products.
-
Verify that the final geometries of the IRC path correspond to the optimized structures of the reactants and products.
-
Data Presentation and Interpretation
The quantitative data obtained from the computational models should be summarized for clear interpretation and comparison.
Table 1: Calculated Thermodynamic Data for the Reaction of this compound with a Nucleophile
| Species | Electronic Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| This compound | Calculated Value | Calculated Value | Calculated Value |
| Nucleophile (Nu-) | Calculated Value | Calculated Value | Calculated Value |
| Transition State | Calculated Value | Calculated Value | Calculated Value |
| Product | Calculated Value | Calculated Value | Calculated Value |
From this data, the activation energy (ΔG‡) and the reaction free energy (ΔGr) can be calculated:
-
ΔG‡ = G(Transition State) - [G(this compound) + G(Nucleophile)]
-
ΔGr = G(Product) - [G(this compound) + G(Nucleophile)]
A lower activation energy indicates a faster reaction rate. A negative reaction free energy indicates a thermodynamically favorable reaction.
Visualization of Workflows and Reaction Pathways
Visualizing the computational workflow and the resulting reaction pathways is crucial for communicating the findings effectively.
Caption: A generalized workflow for the computational investigation of a chemical reaction mechanism.
Caption: A simplified energy profile for a hypothetical SNAr reaction of this compound.
Trustworthiness and Self-Validation
To ensure the reliability of the computational results, the following self-validation steps are essential:
-
Convergence Checks: Ensure that all geometry optimizations have converged according to the software's default criteria.
-
Frequency Analysis: Confirm that all reactants, products, and intermediates have zero imaginary frequencies, and that each transition state has exactly one imaginary frequency.
-
Basis Set Superposition Error (BSSE): For reactions involving multiple molecules, consider calculating the BSSE to correct for artificial stabilization.
-
Comparison with Experimental Data: Whenever possible, compare the calculated results (e.g., reaction barriers, relative energies) with available experimental data for similar reactions to benchmark the chosen computational method.
Conclusion
Computational modeling provides a powerful and insightful approach to understanding the complex reaction mechanisms of this compound. By following the detailed protocols and best practices outlined in these application notes, researchers can confidently explore potential reaction pathways, predict reaction outcomes, and guide experimental design. The synergy between computational and experimental chemistry will undoubtedly accelerate the discovery and development of new molecules with important applications in medicine and agriculture.
References
- Unraveling the Nature of Interaction between Substituted Phenol and Amiodarone. Analytical Chemistry. [Link]
- Mechanism of p-substituted phenol oxidation at a Ti4O7 reactive electrochemical membrane. PubMed. [Link]
- Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN. [Link]
- Quantum Chemical Studies of Aromatic Substitution Reactions. DiVA. [Link]
- Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in
- DFT-simulated 4-nitrophenol and 4-aminophenol on Au 13 , Cu 13 and Au 12 Cu 1 clusters.
- (a) Computational study of the reaction mechanism. (b) Computational...
- A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. PubMed. [Link]
- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. IJSREM. [Link]
- DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol.
- Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences. [Link]
- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
- A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products.
- Rapid Kinetics of Bromination of Nitrophenols in Aqueous Solution by the use of RPE.
- Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. RSC Publishing. [Link]
- Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
- Computational Studies of Catalytic Organic and Bioorganic Reactions. D-Scholarship@Pitt. [Link]
- Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack.
Sources
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Computational Studies of Catalytic Organic and Bioorganic Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 6. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 7. Mechanism of p-substituted phenol oxidation at a Ti4O7 reactive electrochemical membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. savemyexams.com [savemyexams.com]
Troubleshooting & Optimization
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 3-Bromo-2-nitrophenol
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving 3-Bromo-2-nitrophenol. This challenging substrate contains two distinct functional groups—a nitro group and a phenol—both of which can independently or cooperatively lead to significant catalyst deactivation. This guide is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling with this compound is failing or showing very low conversion. What are the most likely causes?
A1: Failure or low yield with this substrate is a common issue and typically points to rapid catalyst deactivation. The two primary culprits are the ortho-nitro and hydroxyl functional groups. These groups can "poison" the palladium catalyst through several mechanisms that inhibit the catalytic cycle.
Primary Causes of Catalyst Deactivation:
-
Nitro Group Interference : The electron-withdrawing nitro group can interact with the low-valent palladium catalyst, disrupting its electronic properties or even oxidizing the active Pd(0) species.
-
Phenolic Group Interference : The acidic proton of the phenol can lead to unwanted protonolysis reactions (e.g., protodeboronation of the boronic acid).[1] More critically, the phenoxide, formed under basic conditions, can act as a strong ligand, binding to the palladium center and inhibiting substrate or ligand exchange.[2]
-
Catalyst Decomposition : The reaction may turn black, indicating the formation of palladium black (inactive, agglomerated Pd(0) particles).[3] This is often a sign of an unstable catalytic complex under the reaction conditions.
-
Poor Reagent Solubility or Stability : The substrate or boronic acid may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.[1][4] Boronic acids are also susceptible to decomposition, especially at elevated temperatures or in the presence of water.[1][5]
To diagnose the specific issue, proceed to the more detailed questions below that address each potential failure mode.
Q2: How exactly does the 2-nitro group inhibit my palladium catalyst?
A2: The nitro group is a well-known challenging functional group in palladium-catalyzed cross-couplings for two primary reasons: its electronic properties and its potential as an oxidant.
-
Oxidative Deactivation : The primary catalytic species in many cross-coupling cycles is Pd(0). Nitroarenes can act as oxidants, particularly under thermal stress, oxidizing the active Pd(0) to inactive Pd(II) species outside of the desired catalytic cycle. This effectively removes the catalyst from the reaction. While some research has shown that C-NO2 bonds can be directly activated for cross-coupling, this requires specific catalytic systems (e.g., Pd/BrettPhos) and conditions that are not typical for standard Suzuki reactions.[6][7]
-
Strong Coordination/Electronic Effects : The nitro group is strongly electron-withdrawing. While this can sometimes facilitate the initial oxidative addition step at the C-Br bond, it can also lead to the formation of overly stable palladium complexes that are reluctant to proceed through the subsequent steps of the catalytic cycle, like transmetalation or reductive elimination.
Caption: Oxidation of the active Pd(0) catalyst by the nitro group.
Q3: My reaction with this compound turns black and stalls. What is happening and how can I prevent it?
A3: The formation of a black precipitate is almost always indicative of the generation of "palladium black," which consists of fine, catalytically inactive palladium metal particles.[3] This happens when the ligands supporting the palladium atom dissociate, leaving the metal atoms to agglomerate. For a substrate like this compound, this is often triggered by the ortho-hydroxyl group.
Mechanism of Phenol-Induced Deactivation:
Under the basic conditions required for the Suzuki reaction, the phenol is deprotonated to form a phenoxide. This phenoxide is a potent, bidentate ligand (coordinating through both the oxygen and the bromine). It can chelate strongly to the palladium center, displacing the essential phosphine ligands and forming a highly stable, but inactive, palladacycle. This complex is then prone to decomposition into palladium black, especially at higher temperatures.[2]
Caption: Chelation and decomposition pathway initiated by the phenol group.
Q4: What specific catalyst systems and conditions are recommended to overcome these poisoning effects?
A4: Overcoming the dual poisoning effects of the nitro and phenol groups requires a highly robust and reactive catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] The key is to use bulky, electron-rich phosphine ligands that can promote the desired catalytic cycle while resisting displacement by the substrate's functional groups.[1]
| Catalyst/Ligand System | Precursor | Typical Loading | Key Advantages & Considerations |
| SPhos or XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% Pd, 2-10 mol% Ligand | Industry Standard for Difficult Couplings. Bulky, electron-rich ligands that accelerate reductive elimination and stabilize the catalyst, preventing decomposition.[1][3] |
| Buchwald Palladacycle Precatalysts | XPhos Pd G3/G4, SPhos Pd G3/G4 | 1-5 mol% | Air-stable and highly active. These pre-formed catalysts ensure efficient generation of the active Pd(0) species, which is critical for sensitive substrates. |
| N-Heterocyclic Carbene (NHC) Ligands | e.g., IPr, SImes | Pd₂(dba)₃ or PEPPSI catalysts | 2-5 mol% |
Base and Solvent Selection:
-
Base : A weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) is often superior to stronger bases like carbonates (K₂CO₃, Cs₂CO₃) or hydroxides.[1] It is effective in the transmetalation step without promoting as many side reactions.
-
Solvent : Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane or Toluene , often with a small amount of water, are common choices. Rigorous degassing is mandatory to prevent oxygen from contributing to catalyst decomposition.[1]
Q5: What specific experimental protocols can I follow to troubleshoot my failed reaction?
A5: When facing a failed reaction, a systematic, step-by-step approach is crucial. Below are two protocols designed to mitigate the common failure modes associated with this compound.
This workflow helps you systematically diagnose the problem.
Caption: A decision tree for systematic troubleshooting of the reaction.
This protocol incorporates best practices for challenging substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
XPhos ligand (additional 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition : If working on the benchtop, add the XPhos Pd G3 precatalyst and extra XPhos ligand now. If using a glovebox, add them inside the glovebox. The use of a pre-catalyst is highly recommended to ensure the efficient formation of the active species.[3]
-
Inert Atmosphere : Seal the flask with a septum. Connect it to a Schlenk line and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[1]
-
Solvent Addition : Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100-110 °C. Stir vigorously. Higher temperatures may be required but can also increase the rate of catalyst decomposition, so this should be optimized.[4]
-
Monitoring : Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[1] Look for the disappearance of the starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification : Purify the crude product by flash column chromatography.
References
- Moulijn, J. A., van Leeuwen, P. W. N. M., & van Santen, R. A. (2001). Poisoning and deactivation of palladium catalysts.
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2954–2967. [Link]
- Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate.
- Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
- ChemCatBio. (2021). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Nakao, Y., & Hiyama, T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Chemistry, 1(1), 126-137. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the SNAr Reactivity of 3-Bromo-2-nitrophenol and 3-Chloro-2-nitrophenol
This guide provides an in-depth comparison of the reactivity of 3-Bromo-2-nitrophenol and 3-Chloro-2-nitrophenol in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers and professionals in drug development and organic synthesis, this document elucidates the underlying principles governing their reactivity, supported by mechanistic theory and a detailed experimental protocol for empirical validation.
The Foundation: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike the familiar SN1 and SN2 reactions at sp³-hybridized carbons, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway when the ring is activated by potent electron-withdrawing groups.[1][2] The SNAr reaction is a two-step addition-elimination process.
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This initial attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] This step is energetically costly due to the loss of aromatic stabilization and is therefore the rate-determining step of the overall reaction.[5][6]
-
Elimination Step (Fast): The leaving group departs, taking its electron pair with it. This step rapidly restores the aromaticity of the ring, leading to the final substituted product.
The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for the rate-determining step and the faster the reaction.
Figure 1: The two-step addition-elimination pathway of the SNAr reaction.
Structural Analysis: The Role of Substituents
Both this compound and 3-Chloro-2-nitrophenol share a substitution pattern that critically influences their reactivity.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the ortho-nitro group is the primary activator for the SNAr reaction.[1][2] It activates the ring in two ways: by inductively pulling electron density away from the ring, making the ipso-carbon more electrophilic, and, more importantly, by stabilizing the negative charge of the Meisenheimer complex through resonance. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, significantly lowering the intermediate's energy.[3]
-
The Hydroxyl Group (-OH): The role of the ortho-hydroxyl group is more nuanced. SNAr reactions are typically conducted under basic conditions. In the presence of a base, the phenol is deprotonated to form a phenoxide ion (-O⁻). The phenoxide is a potent electron-donating group via resonance, which increases the electron density of the aromatic ring. This effect deactivates the ring towards nucleophilic attack, opposing the activating effect of the nitro group. Therefore, the reaction's success hinges on the nitro group's activation being strong enough to overcome the phenoxide's deactivating influence.
The "Element Effect": A Counterintuitive Halogen Reactivity Trend
In SN2 reactions, leaving group ability is correlated with the strength of the C-X bond and the stability of the resulting anion, leading to a reactivity trend of I > Br > Cl > F. However, in SNAr reactions, this order is typically inverted: F > Cl ≈ Br > I .[1][7]
This reversal is a direct consequence of the rate-determining step. Since the C-X bond is not broken during the slow step, its strength is of minor importance.[6] Instead, the halogen's primary role in the rate-determining step is electronic. Its ability to withdraw electron density via the inductive effect stabilizes the forming Meisenheimer complex.[5] A more electronegative halogen enhances the electrophilicity of the ipso-carbon and provides greater stabilization to the anionic intermediate.
| Property | Chlorine (Cl) | Bromine (Br) | Rationale for SNAr Reactivity |
| Pauling Electronegativity | 3.16 | 2.96 | Higher electronegativity better stabilizes the negative charge in the Meisenheimer complex via induction. This favors the chloro-compound. |
| Polarizability (ų) | 2.18 | 3.05 | Higher polarizability can help delocalize charge, but this effect is generally less dominant than the inductive effect in the RDS. |
| C(aryl)-X Bond Energy (kJ/mol) | ~400 | ~336 | Less relevant as this bond is broken in the fast second step of the reaction. |
Comparative Reactivity Analysis: 3-Chloro- vs. This compound
Based on the principles of the SNAr mechanism, we can predict the relative reactivity of the two compounds.
The primary difference lies in the halogen substituent. Chlorine is more electronegative than bromine. This superior inductive electron withdrawal makes the ipso-carbon in 3-Chloro-2-nitrophenol more electrophilic and provides greater stabilization for the negative charge that develops in the Meisenheimer complex.[8][9]
Therefore, the activation energy for the rate-determining nucleophilic attack is expected to be lower for the chloro-derivative. While the difference in reactivity between chloro and bromo arenes in SNAr reactions is often small, the chloro-compound is generally observed to be slightly more reactive.[1][7]
Hypothesis: The rate of SNAr for 3-Chloro-2-nitrophenol will be marginally faster than that for this compound under identical reaction conditions.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the reactivity hypothesis, a pseudo-first-order kinetic experiment can be performed. By using a large excess of the nucleophile, its concentration remains effectively constant, allowing the reaction rate to be dependent only on the concentration of the aryl halide. The disappearance of the starting material or the appearance of the product can be monitored over time using UV-Vis spectrophotometry or HPLC.
Objective: To determine and compare the second-order rate constants (k₂) for the reaction of 3-Chloro-2-nitrophenol and this compound with sodium methoxide.
Materials:
-
3-Chloro-2-nitrophenol
-
This compound
-
Sodium methoxide (NaOMe), 0.5 M solution in methanol
-
Anhydrous Methanol (MeOH)
-
Volumetric flasks, pipettes, and cuvettes
-
Temperature-controlled UV-Vis spectrophotometer or HPLC system
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 3-Chloro-2-nitrophenol (e.g., 1.0 mM) and this compound (1.0 mM) in anhydrous methanol.
-
Prepare a high-concentration stock of sodium methoxide (e.g., 0.5 M) in anhydrous methanol.
-
-
Kinetic Run (Example for 3-Chloro-2-nitrophenol):
-
Equilibrate the spectrophotometer or HPLC system to a constant temperature (e.g., 25.0 °C).
-
In a cuvette, pipette 2.8 mL of anhydrous methanol and 0.1 mL of the 1.0 mM 3-Chloro-2-nitrophenol stock solution. Mix and record the initial absorbance spectrum (this will be your t=0 reading for the substrate).
-
To initiate the reaction, rapidly add 0.1 mL of the 0.5 M NaOMe solution (final [NaOMe] ≈ 16.7 mM, a >100-fold excess), mix thoroughly, and immediately begin recording absorbance at the λ_max of the product over time. The product, 2-methoxy-6-nitrophenol, will have a different λ_max from the starting phenoxide.
-
Continue data acquisition until the reaction is >95% complete (i.e., the absorbance reading is stable).
-
-
Control and Repetition:
-
Repeat the exact same procedure for this compound.
-
Perform each experiment in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line will be -k_obs.
-
The second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [Nucleophile] .
-
Compare the average k₂ values for the chloro and bromo compounds.
-
Conclusion
The reactivity of aryl halides in SNAr reactions is governed primarily by the electronic effects that stabilize the rate-limiting Meisenheimer complex. In the comparison between this compound and 3-Chloro-2-nitrophenol, the higher electronegativity of chlorine is the deciding factor. It provides a more potent inductive stabilization of the anionic intermediate compared to bromine.
Consequently, 3-Chloro-2-nitrophenol is predicted to exhibit a slightly higher rate of reaction in nucleophilic aromatic substitution . While literature often groups their reactivity as similar (Cl ≈ Br), fundamental principles suggest a marginal but distinct advantage for the chloro-derivative. The provided experimental protocol offers a robust framework for quantifying this difference, providing essential data for process optimization and reaction design in synthetic chemistry.
References
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Grokipedia. (n.d.). Nucleophilic aromatic substitution.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- JoVE. (2023). Video: Nucleophilic Aromatic Substitution: Elimination–Addition.
- National Institutes of Health (NIH). (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
- ResearchGate. (2015). Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR).
- ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
